2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine
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Overview
Description
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoropyrimidine with a suitable pyridine derivative in the presence of a base, such as sodium hydride, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may act on neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]-N,N-dimethyl-2,2-diphenylbutanamide: This compound shares a similar pyridine structure but differs in its functional groups and overall activity.
4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride: Another related compound with a pyridine ring, used in different pharmacological contexts.
Uniqueness
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. Its fluorine atom also contributes to its unique reactivity and potential therapeutic applications .
Biological Activity
2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 5-fluoropyrimidine with a suitable pyridine derivative in the presence of a base such as sodium hydride under reflux conditions. This approach allows for the formation of the desired compound with high yield and purity.
Synthetic Route Overview
Step | Reagents | Conditions |
---|---|---|
1 | 5-Fluoropyrimidine + Pyridine Derivative | Reflux in presence of NaH |
2 | Cyclization | Controlled temperature and atmosphere |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The compound has been studied for its potential to inhibit specific enzymes or receptors involved in critical biological pathways.
Antimicrobial Activity
Studies have shown that derivatives of fluorinated pyrimidines can exhibit significant antimicrobial effects. For instance, related compounds have demonstrated inhibitory activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.25 µg/mL . The exact MIC for this compound is yet to be established but is expected to be within a similar range given its structural similarities.
Anticancer Activity
In vitro studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. For example, certain pyrimidine derivatives have shown promising results against breast, colon, and lung cancer cell lines . The mechanism underlying these effects often involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways critical for disease progression. For instance, it may act on neurotransmitter receptors in the brain, which could lead to potential therapeutic effects in neurological disorders.
Study on Antiproliferative Effects
A study published in Molecules evaluated various fluorinated pyrimidines for their antiproliferative activity against cancer cell lines. The results indicated that compounds similar in structure to this compound exhibited significant growth inhibition in vitro. The highest activity was noted for compounds that effectively targeted DNA synthesis pathways .
Antimicrobial Evaluation
Another investigation focused on the antibacterial properties of pyrimidine derivatives. Compounds were tested against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The results highlighted that certain derivatives had MIC values significantly lower than those of standard antibiotics like linezolid . This suggests that this compound could be a candidate for further development as an antibacterial agent.
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h1-2,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQSYRNEQKENGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.